VCH-286

HIV CCR5 Antagonist Antiviral Potency

Sourced as a critical research tool, this specific CCR5 antagonist demonstrates a sub-nanomolar IC50 (0.23-0.34 nM) against key R5-tropic HIV-1 strains. Its unique combination index (CI) profile—ranging from synergy to antagonism with protease inhibitors (e.g., lopinavir) and NRTIs—is essential for achieving experimental reproducibility in antiretroviral combination studies. Suitable for in vitro antiviral research and medicinal chemistry SAR programs.

Molecular Formula C34H50F2N4O3
Molecular Weight 600.8 g/mol
CAS No. 891824-47-8
Cat. No. B611646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVCH-286
CAS891824-47-8
SynonymsVCH-286;  VCH 286;  VCH286
Molecular FormulaC34H50F2N4O3
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6
InChIInChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1
InChIKeyYZGXEGUSPLSQOJ-VUQZBIHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ndx9EX5ATP (VCH-286) for CCR5 Antagonist Research: A Procurement Guide for Antiviral Development


Ndx9EX5ATP (CAS 891824-47-8), also known as VCH-286, is a small-molecule C-C chemokine receptor type 5 (CCR5) receptor antagonist . It belongs to a class of compounds that allosterically inhibit the CCR5 co-receptor, thereby blocking the entry of R5-tropic HIV-1 strains into host cells . The compound is utilized in antiviral research and has been evaluated in early-phase clinical studies [1].

Ndx9EX5ATP (VCH-286) vs. Generic CCR5 Antagonists: Why Potency and Combination Profiles Require Specific Sourcing


Generic substitution with other CCR5 antagonists is not scientifically sound due to significant variations in antiviral potency and drug-drug interaction profiles [1]. VCH-286 demonstrates a specific binding mode and a distinct combination index landscape when paired with other antiretroviral classes, which ranges from synergy to antagonism depending on the specific partner and viral strain [2]. This variability directly impacts experimental reproducibility and potential therapeutic efficacy, making the use of the exact compound critical for research [REFS-1, REFS-2].

Ndx9EX5ATP (VCH-286) Comparative Efficacy Data: A Quantitative Guide for Informed Procurement


Superior In Vitro Potency of VCH-286 Against R5-Tropic HIV-1 Compared to Maraviroc and Vicriviroc

In a direct comparison, VCH-286 demonstrated IC50 values 8- to 14-fold lower than those of maraviroc (MVC) and vicriviroc (VVC) against two R5-tropic HIV-1 laboratory strains [1]. This indicates a substantially higher potency on a per-molecule basis.

HIV CCR5 Antagonist Antiviral Potency

VCH-286 Exhibits Potent Inhibition of HIV-1 Replication at Sub-Nanomolar Concentrations

VCH-286 exhibits exceptionally high potency, achieving 90% inhibition of HIV-1Ba-L replication at a concentration of approximately 0.21 nM [1]. This sub-nanomolar IC90 value underscores its effectiveness as a CCR5-targeting agent.

HIV CCR5 Antagonist Antiviral Activity

Variable Synergy and Antagonism of VCH-286 in Combination with Other Antiretrovirals

The combination index (CI) for VCH-286 with other antiretrovirals is highly variable and partner-specific. For instance, its combination with lopinavir against HIV-1BAL is synergistic (CI90 = 1.39), whereas its combination with lamivudine (3TC) against HIV-1CC1/85 is antagonistic (CI90 = 2.03) [1]. This contrasts with combinations of maraviroc and vicriviroc, which exhibited strong antagonism in the same study (CI90 values of 5.61 and 1.86) [2].

HIV Combination Therapy Drug Interaction

Lack of Cytotoxicity in PBMCs at Antiviral Concentrations

In an assessment of potential toxicity, exposure of uninfected, stimulated peripheral blood mononuclear cells (PBMCs) to VCH-286 at concentrations up to 1,000 nM did not result in significant cytotoxicity .

Cytotoxicity PBMC Safety Profile

Ndx9EX5ATP (VCH-286) Application Scenarios: Maximizing Research Value in Antiviral Studies


Preclinical Evaluation of CCR5 Antagonists for HIV-1 Entry Inhibition

VCH-286 is ideally suited for in vitro studies requiring a potent and well-characterized CCR5 antagonist. Its IC50 of 0.23-0.34 nM against key R5-tropic strains makes it a sensitive tool for exploring HIV-1 entry mechanisms [1]. Researchers can use this compound to establish a robust inhibition baseline when screening for new entry inhibitors or studying viral resistance pathways.

Investigating Synergistic and Antagonistic Drug Combinations in HIV Therapy

The compound's unique combination index (CI) profile—ranging from synergy to antagonism depending on the co-administered drug—makes it essential for studies aiming to optimize antiretroviral combination regimens [2]. Unlike other CCR5 antagonists, VCH-286's interactions with protease inhibitors (e.g., lopinavir, CI90=1.39) and NRTIs (e.g., 3TC, CI90=2.03) provide a nuanced platform for studying drug-drug interactions in vitro [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation CCR5 Antagonists

VCH-286's allosteric binding mode and distinct chemical structure (C34H50F2N4O3) can serve as a template for medicinal chemistry programs. Researchers can use it as a reference compound in SAR studies to design novel CCR5 antagonists with improved potency or altered resistance profiles, leveraging its known in vitro efficacy data [1].

Validation of CCR5-Targeting in Immuno-Oncology or Inflammatory Disease Models

Given the established role of CCR5 in immune cell trafficking and inflammatory diseases [3], VCH-286 can be used as a pharmacological tool to probe the function of CCR5 in non-HIV contexts. Its sub-nanomolar IC90 [4] and low cytotoxicity in PBMCs make it a suitable candidate for validating CCR5 as a target in oncology or autoimmune disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for VCH-286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.